6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula and a molecular weight of approximately 292.50 g/mol. This compound belongs to the class of indanones, characterized by a bicyclic structure that includes a fused benzene and cyclopentane ring. The presence of chlorine and iodine substituents on the indanone ring imparts unique chemical properties, making it a subject of interest in various scientific research applications.
This compound can be classified under halogenated organic compounds due to the presence of chlorine and iodine atoms. It is cataloged with the CAS number 1260013-18-0 and is often sourced from chemical suppliers specializing in fine chemicals and research reagents. The synthesis of this compound can be approached through various methods involving halogenation of indanone derivatives.
The synthesis of 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one typically involves several steps:
The reaction conditions require careful control of temperature and pressure to ensure high yields. Solvents such as dichloromethane or acetonitrile are commonly used to facilitate the reactions. The use of Lewis acids like aluminum chloride can enhance the electrophilic substitution reactions during halogenation.
The molecular structure of 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one features:
The structural representation can be described using SMILES notation: C1=CC(=O)C2=C1C(=CC(=C2)I)Cl.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.50 g/mol |
| CAS Number | 1260013-18-0 |
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one is capable of undergoing various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one primarily involves its reactivity due to the presence of electrophilic sites created by halogen substituents.
These mechanisms are fundamental in understanding how this compound interacts in various chemical environments.
While specific physical properties such as melting point and boiling point may not be extensively documented for this compound, it is essential to note that:
| Property | Value |
|---|---|
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
The chemical properties include:
6-Chloro-4-iodo-2,3-dihydro-1H-inden-1-one finds applications in:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9